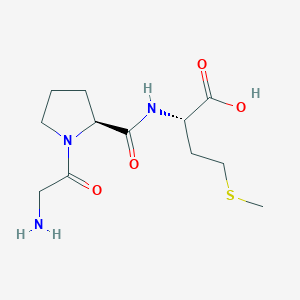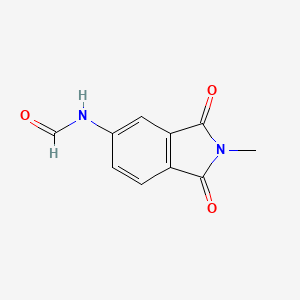![molecular formula C11H5Br2N3O3 B12899345 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-61-4](/img/structure/B12899345.png)
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and nitration reactions to introduce the bromine and nitrofuran groups, respectively . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form different functional groups.
Reduction: The nitrofuran group can also be reduced to an amine or other derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and nitrofuran groups.
2-Bromoimidazo[1,2-a]pyridine: A simpler derivative with only one bromine atom.
5-Nitrofuran-2-ylimidazo[1,2-a]pyridine: A derivative with only the nitrofuran group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
61982-61-4 |
|---|---|
Molecular Formula |
C11H5Br2N3O3 |
Molecular Weight |
386.98 g/mol |
IUPAC Name |
6,8-dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H5Br2N3O3/c12-6-3-7(13)11-14-8(5-15(11)4-6)9-1-2-10(19-9)16(17)18/h1-5H |
InChI Key |
GNIUZXMCIVBJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)


![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)


![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)

![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)

